azanide CAS No. 1103502-91-5](/img/structure/B2374295.png)

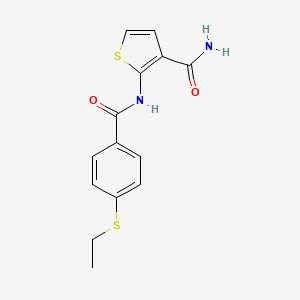

[3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

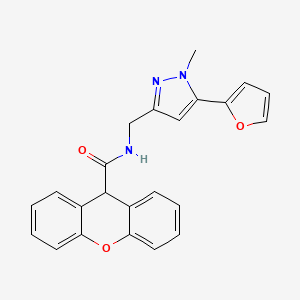

[3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide is a useful research compound. Its molecular formula is C19H16N4O2S2 and its molecular weight is 396.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electropolymerization and Ion Sensitivity

A significant application of quinoxaline derivatives is in the field of electropolymerization and ion sensitivity. A study by Carbas et al. (2012) synthesized a fluorescent polymer with pendant quinoxaline moieties. This polymer exhibited reversible redox and electrochromic behaviors, making it potentially useful in electronic applications. Additionally, the sensitivity of this polymer towards metal cations, particularly Fe³⁺ ions, was highlighted, indicating its potential in ion-detection applications.

Organic Electronics and Light-Emitting Diodes

Quinoxaline-containing compounds are also crucial in the development of organic electronics. Yin et al. (2016) discussed the synthesis of new quinoxaline-containing compounds for use as electron transport materials. These compounds showed favorable electron affinity and good thermal stability. Their application in blue phosphorescent organic light-emitting diodes (PhOLEDs) resulted in high performance, demonstrating their significance in advanced electronic devices.

Cancer Research and Therapeutics

In the field of cancer research, quinoxaline derivatives have been identified as potential therapeutic agents. For instance, El Rayes et al. (2022) prepared a series of quinoxaline derivatives and tested their efficacy on cancer cell viability. Several compounds exhibited significant inhibitory action on cancer cells, with potential for optimization as anticancer drugs.

Antimicrobial Properties

Quinoxaline derivatives have also shown promise in antimicrobial applications. Kalinin et al. (2013) synthesized imidazo[1,5-a]quinoxaline derivatives and evaluated their antimicrobial properties. They found that the antimicrobial efficacy of these compounds varied with different alkyl substituents, indicating their potential as antimicrobial agents.

Synthesis and Reactivity

The synthesis and reactivity of quinoxaline derivatives are key to their diverse applications. Aleksandrov et al. (2020) investigated the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its electrophilic substitution reactions. This study adds to the understanding of the chemical behavior of quinoxaline derivatives, essential for designing new compounds with specific properties.

Concluding Remarks

Quinoxaline derivatives, including 3-(3,4-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide, have a wide range of applications in scientific research, from electronic materials to potential therapeutic agents. Their versatile properties and reactivity make them valuable in various fields of science and technology.

Propriétés

IUPAC Name |

N-[3-(3,4-dimethylpyridin-1-ium-1-yl)quinoxalin-2-yl]thiophene-2-sulfonimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S2/c1-13-9-10-23(12-14(13)2)19-18(20-15-6-3-4-7-16(15)21-19)22-27(24,25)17-8-5-11-26-17/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCZDYSZECGESZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[N+](C=C1)C2=NC3=CC=CC=C3N=C2N=S(=O)(C4=CC=CS4)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2374213.png)

![6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2374216.png)

![(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide](/img/structure/B2374222.png)

![1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B2374226.png)

![tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate](/img/structure/B2374229.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2374233.png)